tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate
CAS No.: 1291487-32-5
Cat. No.: VC0090288
Molecular Formula: C12H22N2O3S
Molecular Weight: 274.379
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1291487-32-5 |
---|---|
Molecular Formula | C12H22N2O3S |
Molecular Weight | 274.379 |
IUPAC Name | tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate |
Standard InChI | InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-9(8-14)13-18(16)12(4,5)6/h7-8H2,1-6H3 |
Standard InChI Key | JOBIXWHPZPUSTM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1 |
Introduction
Chemical Identity and Properties
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate is characterized by its unique structure combining an azetidine ring with tert-butyl and sulfinyl functional groups. The compound's identity and physicochemical properties are summarized in Table 1.
Table 1: Chemical Identity and Physical Properties of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate
Property | Value |
---|---|
Chemical Name | tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate |
CAS Registry Number | 1291487-32-5 |
Molecular Formula | C₁₂H₂₂N₂O₃S |
Molecular Weight | 274.4 g/mol |
Purity Specification | ≥95% |
Product Family | Protein Degrader Building Blocks |
Physical State | Solid |
Storage Conditions | Cool, dry place |
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate belongs to the class of azetidine derivatives, which are four-membered cyclic amines. The compound features both tert-butylsulfinylimino and tert-butoxycarbonyl (Boc) protecting groups, which contribute to its stability and reactivity in synthetic applications .
Structural Features
The molecular structure of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate consists of:
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A four-membered azetidine ring as the core structure
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A tert-butoxycarbonyl (Boc) group attached to the nitrogen of the azetidine ring
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A tert-butylsulfinylimino group at the 3-position of the azetidine ring
This combination of functional groups creates a molecule with multiple reaction sites that can be exploited in synthetic chemistry. The presence of the Boc-protecting group on the azetidine nitrogen provides stability during various chemical transformations while allowing selective deprotection under acidic conditions.
Synthesis Methods
While the search results don't provide specific synthesis routes for tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate, the synthesis likely involves the modification of related azetidine derivatives. Based on structural analogies with related compounds in the search results, potential synthetic pathways can be inferred.
Reactivity and Chemical Properties
The reactivity of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate is largely determined by its functional groups:
Sulfinylimino Group Reactivity
The tert-butylsulfinylimino group serves as a chiral auxiliary and can participate in various transformations:
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Hydrolysis to generate the corresponding amine
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Nucleophilic addition reactions
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Stereoselective transformations, taking advantage of the chiral nature of the sulfoxide
Boc-Protected Azetidine Reactivity
The tert-butoxycarbonyl (Boc) protected azetidine portion can undergo:
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Deprotection under acidic conditions to reveal the free azetidine nitrogen
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Ring-opening reactions under specific conditions
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Substitution reactions at available positions
These reactive sites make tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate valuable as a building block in complex molecule synthesis .
Applications in Organic Synthesis and Drug Development
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate has garnered interest in synthetic organic chemistry due to its potential applications in various fields:
Pharmaceutical Research
The compound is primarily used in non-human research and pharmaceutical development:
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As a building block for the synthesis of biologically active compounds
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In the development of protein degraders, as suggested by its classification in product catalogs
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As a precursor for compounds containing the azetidine scaffold, which appears in various pharmaceutically active molecules
Materials Science Applications
Though less documented, potential applications in materials science may include:
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Development of specialty polymers
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Creation of materials with unique properties due to the strained azetidine ring
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Use in cross-linking agents for advanced materials
Comparison with Related Azetidine Compounds
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate belongs to a family of substituted azetidine derivatives. Table 2 compares this compound with related structures that share the azetidine-1-carboxylate backbone.
Table 2: Comparison of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate with Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate | 1291487-32-5 | C₁₂H₂₂N₂O₃S | 274.4 | tert-butylsulfinylimino at 3-position |
tert-Butyl 3-aminoazetidine-1-carboxylate | 193269-78-2 | C₈H₁₆N₂O₂ | 172.23 | Amino group at 3-position |
tert-Butyl 3-formylazetidine-1-carboxylate | 177947-96-5 | C₉H₁₅NO₃ | 185.22 | Formyl group at 3-position |
tert-Butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 | C₈H₁₄BrNO₂ | 236.11 | Bromo group at 3-position |
tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate | 141699-58-3 | C₉H₁₇NO₅S | 251.30 | Methylsulfonyloxy at 3-position |
This comparison highlights the structural diversity of azetidine derivatives and the specific functionality that tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate contributes to this chemical family .
Category | Information |
---|---|
GHS Signal Word | Warning |
Hazard Statements | H315 (Causes skin irritation) |
H319 (Causes serious eye irritation) | |
H335 (May cause respiratory irritation) | |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) |
Current Research and Future Directions
Research involving tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate continues to evolve in several directions:
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Development of improved synthetic methods for its preparation
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Exploration of its potential in medicinal chemistry for creating novel drug candidates
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Investigation of stereoselective transformations utilizing the chiral sulfinyl group
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Integration into protein degrader technologies, as suggested by its product classification
The compound's unique structure positions it as a valuable building block in modern synthetic chemistry, particularly for constructing complex molecules with precise stereochemical control.
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